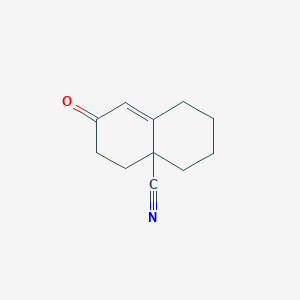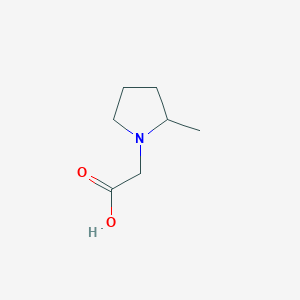![molecular formula C8H15N B13164925 Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)
Bicyclo[3.2.1]octan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound with a unique structure that consists of a six-membered ring fused to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-2-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including deamination, substitution, and cycloaddition reactions. For instance, it can be deaminated in acetic acid by nitrous acid or via its N-phenyltriazenes . Additionally, it can participate in intramolecular 1,3-dipolar nitrone cycloaddition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, N-phenyltriazenes, and hydroxylamine hydrochlorides. Reaction conditions often involve acidic or basic environments, depending on the specific transformation being targeted .
Major Products Formed: The major products formed from the reactions of this compound include various substituted bicyclic compounds. For example, deamination reactions yield products that are structurally and stereochemically characteristic of the original amines .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.1]octan-2-amine has significant potential in scientific research, particularly in drug discovery. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. This compound has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals . Additionally, its presence in various biologically active natural products underscores its relevance in medicinal chemistry .
Wirkmechanismus
The mechanism of action of bicyclo[3.2.1]octan-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, during deamination reactions, classical carbonium ions are formed as initial products, which can then undergo further transformations . These reactions are often characterized by the formation of symmetrical and unsymmetrical non-classical carbonium ions, which play a crucial role in the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octan-2-amine can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds share a bicyclic structure, but 2-azabicyclo[3.2.1]octane contains a nitrogen atom within the six-membered ring, which imparts different chemical properties and reactivity . Other similar compounds include bicyclo[2.2.2]octan-2-yl-amines, which also exhibit unique reactivity patterns due to their distinct structural features .
Conclusion
Bicyclo[321]octan-2-amine is a compound of significant interest in various scientific fields due to its unique structure and reactivity
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
bicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
CQQJFQJSVKSJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


